9-Heptadecanol

Thermodynamics Separation Science Process Engineering

9-Heptadecanol (CAS 624-08-8, also known as heptadecan-9-ol) is a long-chain secondary fatty alcohol with a 17-carbon linear chain and a hydroxyl group specifically located at the C9 position. This molecular architecture, characterized by a secondary hydroxyl group and two non-polar tails, distinguishes it from primary alcohols and other positional isomers, imparting unique physicochemical properties that are critical for applications ranging from ionizable cationic lipid synthesis for RNA delivery to use as a phase modifier in solvent extraction.

Molecular Formula C17H36O
Molecular Weight 256.5 g/mol
CAS No. 624-08-8
Cat. No. B1266218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Heptadecanol
CAS624-08-8
Molecular FormulaC17H36O
Molecular Weight256.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)O
InChIInChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
InChIKeyWTWWTKPAEZQYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Heptadecanol (CAS 624-08-8): A Unique C17 Secondary Fatty Alcohol for Advanced Material and Lipid Nanoparticle Applications


9-Heptadecanol (CAS 624-08-8, also known as heptadecan-9-ol) is a long-chain secondary fatty alcohol with a 17-carbon linear chain and a hydroxyl group specifically located at the C9 position . This molecular architecture, characterized by a secondary hydroxyl group and two non-polar tails, distinguishes it from primary alcohols and other positional isomers, imparting unique physicochemical properties that are critical for applications ranging from ionizable cationic lipid synthesis for RNA delivery to use as a phase modifier in solvent extraction . Its natural occurrence as a plant metabolite and its synthetic accessibility via Grignard reactions further establish its role as a valuable intermediate in both academic and industrial chemistry [1].

Why Substituting 9-Heptadecanol with Other Heptadecanol Isomers or Primary Alcohols Compromises Performance and Reproducibility


The scientific and industrial utility of 9-Heptadecanol is intrinsically linked to its precise molecular structure. Generic substitution with primary heptadecanol (1-heptadecanol) or other positional isomers (e.g., 6-heptadecanol or 7-heptadecanol) is not equivalent and will lead to divergent outcomes. For instance, the vaporization enthalpy of 9-heptadecanol is 108.5 kJ/mol at 298.15 K, which is substantially lower than the 112.5 kJ/mol for 1-heptadecanol [1]. This difference in thermodynamic stability directly impacts its behavior in processes such as distillation, formulation, and gas chromatography. Furthermore, the secondary hydroxyl group at the C9 position confers distinct reactivity and amphiphilic character compared to primary alcohols, which is essential for its function as a precursor in ionizable lipid synthesis and as a specific phase modifier in solvent extraction systems, where alternatives like 1-tridecanol exhibit inferior resistance to acidic degradation . Consequently, procurement of the specific isomer 9-Heptadecanol is non-negotiable for achieving predictable, reproducible, and optimized results in these specialized applications.

Quantitative Evidence Guide: Where 9-Heptadecanol Outperforms Isomers and Analogs


Lower Vaporization Enthalpy Compared to Primary Heptadecanol Enables Enhanced Volatility Control

9-Heptadecanol exhibits a lower vaporization enthalpy (ΔlgH°m) than its primary alcohol isomer, 1-heptadecanol, at 298.15 K. This thermodynamic property is crucial for applications requiring controlled volatility or separation by gas chromatography. The measured ΔlgH°m for 9-heptadecanol is 108.5 kJ/mol, while for 1-heptadecanol it is 112.5 kJ/mol [1].

Thermodynamics Separation Science Process Engineering

Vaporization Enthalpy Differences Among Heptadecanol Positional Isomers Demonstrate Position-Specific Thermodynamic Properties

A direct comparison of four heptadecanol positional isomers reveals that the location of the hydroxyl group subtly but measurably alters the compound's vaporization enthalpy. The values (in kJ/mol) at 298.15 K are: 1-heptadecanol (112.5), 6-heptadecanol (108.6), 7-heptadecanol (108.2), and 9-heptadecanol (108.5) [1]. This data shows that secondary alcohols (positions 6, 7, 9) have significantly lower vaporization enthalpies than the primary alcohol (position 1).

Physical Chemistry Isomer Characterization Thermal Analysis

Superior Resistance to Acidic Degradation as a Phase Modifier in Solvent Extraction Compared to 1-Tridecanol

In the context of solvent extraction, 9-Heptadecanol has been demonstrated to be a more effective phase modifier than the commonly used 1-tridecanol. Research showed that using 9-Heptadecanol as a modifier, compared to 1-tridecanol, improved the resistance of the extracting mixture against degradation by acidic vanadium (V) solutions . This enhanced stability is a critical performance differentiator.

Chemical Engineering Solvent Extraction Phase Transfer Catalysis

Central Hydroxyl Group Enables Symmetrical Amphiphilic Design for Lipid Nanoparticle and Vesicle Formation

The symmetrical structure of 9-Heptadecanol, with a secondary hydroxyl group at the center of a 17-carbon chain, provides a unique amphiphilic architecture that is advantageous for synthesizing ionizable cationic lipids and forming stable vesicles. This compound is specifically cited as a key intermediate in the preparation of ionizable cationic lipids for RNA delivery systems, where its molecular geometry influences the packing parameter and stability of the resulting lipid nanoparticles [1]. In contrast, linear primary alcohols or asymmetrical isomers would yield lipids with different critical packing parameters, potentially leading to less stable or less effective delivery vehicles.

RNA Delivery Lipid Nanoparticles Nanomedicine

High-Impact Application Scenarios for 9-Heptadecanol Based on Verified Performance Advantages


Synthesis of Next-Generation Ionizable Cationic Lipids for RNA Delivery (LNPs)

9-Heptadecanol is a strategically important building block for the synthesis of novel ionizable cationic lipids, a core component of lipid nanoparticles (LNPs) for delivering RNA therapeutics . Its symmetrical secondary alcohol structure, with two non-polar tails, is specifically tailored to create lipids with optimal molecular geometry for LNP self-assembly and function. Compared to using a linear primary alcohol like 1-octadecanol, 9-Heptadecanol enables the synthesis of branched or asymmetric lipids that can fine-tune the pKa, fusogenicity, and overall performance of the LNP . This is a high-value application where the specific isomer is not merely a commodity but a critical design element for achieving desired in vivo efficacy and safety profiles in RNA-based vaccines and gene therapies.

Robust Phase Modifier for Acidic Solvent Extraction Processes

In industrial hydrometallurgy and chemical engineering, 9-Heptadecanol serves as a high-performance phase modifier in solvent extraction systems, particularly those employing tri-n-octylamine/dodecane mixtures. Evidence indicates that 9-Heptadecanol provides superior resistance to degradation by acidic vanadium (V) solutions compared to the more common modifier 1-tridecanol . For a procurement specialist, this translates to a solvent extraction process with longer cycle life, reduced downtime for solvent replacement, and lower overall operating costs. Selecting 9-Heptadecanol over a generic modifier can be a strategic decision to enhance the robustness and economic viability of a metal recovery or purification circuit.

Analytical Standard and Reference Material for Long-Chain Alcohols

Due to its well-defined and directly measured thermodynamic properties—specifically its vaporization enthalpy (108.5 kJ/mol) and vapor pressure—9-Heptadecanol is a valuable reference compound for gas chromatography, particularly in the analysis of complex mixtures of long-chain alcohols, waxes, and lipids [1]. Its distinct retention time and known thermal behavior allow for accurate calibration and method validation. In a quality control or research setting, using 9-Heptadecanol as a standard ensures the reliability of quantitative analyses of natural products, biofuels, or petrochemical derivatives, where the presence of isomeric heptadecanols could otherwise confound results.

Model Compound for Studying Cuticular Waxes and Plant Metabolism

9-Heptadecanol is a naturally occurring component of plant cuticular waxes and a recognized plant metabolite [2]. Its symmetrical, non-volatile, secondary alcohol structure makes it an excellent model compound for studying the biosynthesis, structure, and function of plant surface lipids, which are critical for water retention and pathogen defense. Furthermore, its availability as a pure, synthetic compound allows researchers to precisely replicate and study natural wax compositions, whereas using an impure or incorrect isomer (e.g., 1-heptadecanol) would not accurately reflect the natural system and could lead to erroneous conclusions about cuticle permeability or biochemical pathways.

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